Cas no 20920-99-4 (3,4-Dihydro-6-nitro-2H-1-benzopyran-2-one)

3,4-Dihydro-6-nitro-2H-1-benzopyran-2-one 化学的及び物理的性質
名前と識別子
-
- 2H-1-Benzopyran-2-one,3,4-dihydro-6-nitro-
- 6-nitro-3,4-dihydrochromen-2-one
- 3,4-dihydro-6-nitro-2H-1-benzopyran-2-one
- 3,4-Dihydro-6-nitrocoumarin
- 6-Nitro-2-chromanone
- 6-nitro-3,4-dihydrocoumarin
- 6-Nitro-chroman-2-on
- 6-nitro-chroman-2-one
- 6-nitrodihydrocoumarin
- AC1L6GPL
- AC1Q2112
- CTK4E5458
- Dihydro-3,4-nitro-6-cumarin
- NCIOpen2_002155
- NSC105511
- SureCN6747491
- CHEMBL1971518
- 6-Nitrochroman-2-one
- DTXSID50295782
- NSC-105511
- GOHGBRHKCJJPJO-UHFFFAOYSA-N
- D78715
- 6-Nitro-2-chromanone #
- A9080
- 6-NITRO-3,4-DIHYDRO-2H-1-BENZOPYRAN-2-ONE
- 20920-99-4
- NCI60_000132
- SCHEMBL6747491
- 2H-1-Benzopyran-2-one, 3,4-dihydro-6-nitro-
- 3,4-Dihydro-6-nitro-2H-1-benzopyran-2-one
-
- インチ: InChI=1S/C9H7NO4/c11-9-4-1-6-5-7(10(12)13)2-3-8(6)14-9/h2-3,5H,1,4H2
- InChIKey: GOHGBRHKCJJPJO-UHFFFAOYSA-N
- SMILES: [N+](C1=CC2CCC(=O)OC=2C=C1)([O-])=O
計算された属性
- 精确分子量: 193.03751
- 同位素质量: 193.038
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 0
- 複雑さ: 260
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.1Ų
- XLogP3: 1.5
じっけんとくせい
- 密度みつど: 1.424
- Boiling Point: 371°C at 760 mmHg
- フラッシュポイント: 192.6°C
- Refractive Index: 1.604
- PSA: 69.44
- LogP: 1.96960
3,4-Dihydro-6-nitro-2H-1-benzopyran-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | A167938-100mg |
3,4-Dihydro-6-nitro-2H-1-benzopyran-2-one |
20920-99-4 | 100mg |
$ 320.00 | 2022-06-08 | ||
TRC | A167938-50mg |
3,4-Dihydro-6-nitro-2H-1-benzopyran-2-one |
20920-99-4 | 50mg |
$ 210.00 | 2022-06-08 | ||
TRC | A167938-10mg |
3,4-Dihydro-6-nitro-2H-1-benzopyran-2-one |
20920-99-4 | 10mg |
$ 50.00 | 2022-06-08 |
3,4-Dihydro-6-nitro-2H-1-benzopyran-2-one 関連文献
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
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Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
3,4-Dihydro-6-nitro-2H-1-benzopyran-2-oneに関する追加情報
Comprehensive Guide to 2H-1-Benzopyran-2-one,3,4-dihydro-6-nitro- (CAS No. 20920-99-4): Properties, Applications, and Market Insights
2H-1-Benzopyran-2-one,3,4-dihydro-6-nitro- (CAS No. 20920-99-4) is a specialized organic compound belonging to the benzopyran family. This nitro-substituted derivative has garnered significant attention in pharmaceutical and material science research due to its unique structural and chemical properties. With the increasing demand for novel heterocyclic compounds in drug discovery, 3,4-dihydro-6-nitro-2H-1-benzopyran-2-one presents intriguing possibilities for researchers exploring new bioactive molecules.
The molecular structure of 2H-1-Benzopyran-2-one,3,4-dihydro-6-nitro- features a characteristic benzopyran core with a nitro group at the 6-position, which significantly influences its electronic properties and reactivity. This structural motif is particularly interesting for scientists investigating nitroaromatic compounds and their potential applications. Recent studies have focused on understanding how the nitro group affects the compound's photophysical properties, making it relevant for fluorescent probes and optical materials development.
In pharmaceutical research, derivatives of 3,4-dihydro-2H-1-benzopyran-2-one have shown promise as potential scaffolds for drug development. The presence of the nitro group in 6-nitro-2H-1-benzopyran-2-one derivatives offers opportunities for further chemical modifications, making it a valuable intermediate for medicinal chemistry. Researchers are particularly interested in its potential as a precursor for compounds with biological activity, though specific therapeutic applications require further investigation and clinical validation.
The synthesis of 2H-1-Benzopyran-2-one,3,4-dihydro-6-nitro- typically involves multi-step organic reactions, with careful control of reaction conditions to ensure high purity and yield. Modern synthetic approaches emphasize green chemistry principles, reflecting the growing industry focus on sustainable chemical synthesis. Analytical characterization of this compound typically employs techniques such as HPLC, NMR spectroscopy, and mass spectrometry, ensuring precise identification and quality control.
From a commercial perspective, CAS 20920-99-4 serves as an important building block in fine chemical production. The market for such specialized intermediates has been growing steadily, driven by increasing R&D activities in pharmaceutical and material science sectors. Suppliers of 3,4-dihydro-6-nitro-2H-1-benzopyran-2-one often provide custom synthesis services to meet the specific requirements of research institutions and industrial laboratories.
Recent advancements in computational chemistry have enabled better prediction of the properties and reactivity of nitro-substituted benzopyranones, including 2H-1-Benzopyran-2-one,3,4-dihydro-6-nitro-. These in silico approaches complement experimental studies and accelerate the discovery of new applications for this compound class. The integration of AI in chemical research has opened new possibilities for identifying novel derivatives with optimized properties.
Safety considerations for handling 2H-1-Benzopyran-2-one,3,4-dihydro-6-nitro- follow standard laboratory protocols for organic compounds. While not classified as highly hazardous, proper personal protective equipment and ventilation are recommended when working with this chemical. Researchers and manufacturers must comply with relevant chemical safety regulations and maintain appropriate documentation for chemical management.
The future outlook for CAS 20920-99-4 appears promising, with potential applications emerging in various high-tech fields. As research continues to uncover new properties and applications for nitrobenzopyran derivatives, this compound may find expanded use in specialized materials and pharmaceutical intermediates. The growing interest in functional organic materials and targeted drug design suggests that demand for such specialized chemicals will likely increase in coming years.
For researchers seeking detailed technical information about 2H-1-Benzopyran-2-one,3,4-dihydro-6-nitro-, comprehensive datasheets are available from chemical suppliers and scientific literature. These resources typically include physical-chemical properties, spectral data, and handling recommendations. The compound's structure-activity relationships continue to be an active area of investigation, with new findings regularly published in peer-reviewed journals.
In conclusion, 3,4-dihydro-6-nitro-2H-1-benzopyran-2-one represents an interesting case study in the development of specialized organic compounds. Its unique structural features and potential applications make it a subject of ongoing research across multiple scientific disciplines. As synthetic methodologies advance and new applications are discovered, this compound may play an increasingly important role in the development of novel materials and bioactive molecules.
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